molecular formula C8H15ClNO5P B15130145 Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester

Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester

Cat. No.: B15130145
M. Wt: 271.63 g/mol
InChI Key: IWYQSQKKOOZLFH-SREVYHEPSA-N
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Description

Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester (CAS 13171-22-7) is a chemical compound with the molecular formula C 8 H 15 ClNO 5 P and a molecular weight of 271.64 g/mol . This compound is also known in research contexts by several synonyms, including Desethyl phosphamidon, which indicates its structural relationship to the systemic insecticide Phosphamidon (CAS 297-99-4) . As a key reference standard, its primary research application is in environmental and analytical chemistry, particularly in the development and validation of methods for detecting and quantifying pesticide residues and their metabolites, for instance, using techniques like LC-MS . Researchers value this compound for studying the environmental fate, metabolic pathways, and degradation products of organophosphorus insecticides . The product is offered with a high purity level of 99% and is available as an analytical standard . It is essential for researchers to handle this material in accordance with their laboratory's safety protocols. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C8H15ClNO5P

Molecular Weight

271.63 g/mol

IUPAC Name

[(Z)-3-chloro-4-(ethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate

InChI

InChI=1S/C8H15ClNO5P/c1-5-10-8(11)7(9)6(2)15-16(12,13-3)14-4/h5H2,1-4H3,(H,10,11)/b7-6-

InChI Key

IWYQSQKKOOZLFH-SREVYHEPSA-N

Isomeric SMILES

CCNC(=O)/C(=C(\C)/OP(=O)(OC)OC)/Cl

Canonical SMILES

CCNC(=O)C(=C(C)OP(=O)(OC)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester typically involves multiple steps. One common method includes the reaction of dimethyl phosphorochloridate with 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 50-70°C, to ensure optimal reaction rates and yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as tertiary amines, can also be employed to increase the reaction rate. The final product is purified through techniques like distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases, leading to the formation of phosphoric acid derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphoric acid derivatives or reduction to form phosphorous acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution: Formation of phosphoric acid dimethyl 2-hydroxy-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester.

    Hydrolysis: Formation of phosphoric acid and corresponding alcohol or amine derivatives.

    Oxidation and Reduction: Formation of phosphoric acid or phosphorous acid derivatives.

Scientific Research Applications

Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester has several scientific research applications:

    Agriculture: Used as a precursor for the synthesis of pesticides and herbicides.

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Chemical Research: Utilized as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the inhibition of cell proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Phosphoric acid dimethyl 2-chloro-3-(ethylamino)-1-methyl-3-oxo-1-propenyl ester
  • Synonyms: Desethylphosphamidon, C 776, DEEThylphosphamidon .
  • CAS Number : 13171-22-7 .
  • Molecular Formula: C₈H₁₅ClNO₅P .

Structural Features: This organophosphate compound is characterized by a chloro-substituted propenyl backbone, an ethylamino group at position 3, and dimethyl phosphate esters. It is structurally related to phosphamidon but differs in the substitution of the diethylamino group with ethylamino, reducing its alkyl chain length .

Regulatory Status: Limited regulatory data are available for this compound. However, its structural analog, phosphamidon, is banned or severely restricted in many countries due to high toxicity .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound belongs to the organophosphate insecticide class, sharing a core structure with phosphamidon, dicrotophos, and monocrotophos. Key differences lie in substituent groups (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Substituent at Position 3 Chlorine Substituent Molecular Formula
Desethylphosphamidon (Target) 13171-22-7 Ethylamino Yes (Position 2) C₈H₁₅ClNO₅P
Phosphamidon 13171-21-6 Diethylamino Yes (Position 2) C₁₀H₁₉ClNO₅P
Dicrotophos 141-66-2 Dimethylamino No C₈H₁₆NO₅P
Monocrotophos 6923-22-4 Methylamino No C₇H₁₄NO₅P

Toxicity Profile

Acute Oral Toxicity (LD₅₀) :

  • Phosphamidon : Highly toxic; LD₅₀ in rats ranges from 5–10 mg/kg (exact values vary by purity and isomer) .
  • Dicrotophos : Extreme toxicity; LD₅₀ = 16 mg/kg (oral, rat) .
  • Monocrotophos: LD₅₀ = 18 mg/kg (oral, rat) .
  • Desethylphosphamidon : Specific LD₅₀ data are unavailable, but structural similarity suggests comparable neurotoxicity via acetylcholinesterase inhibition .

Regulatory Actions :

  • Phosphamidon : Banned globally under the Rotterdam Convention due to severe health and environmental risks .
  • Monocrotophos: Banned in >60 countries; classified as WHO Class Ia (extremely hazardous) .
  • Dicrotophos : Restricted use; OSHA TWA = 0.25 mg/m³ (skin exposure risk) .

Physicochemical Properties

Phosphamidon :

  • Boiling Point : ~400°C (decomposes) .
  • Solubility : Miscible in organic solvents; low water solubility .

Desethylphosphamidon :

  • Reduced molecular weight (compared to phosphamidon) likely increases volatility but decreases lipid solubility.

Environmental and Metabolic Fate

  • Phosphamidon: Rapid degradation in alkaline conditions; hydrolyzes to non-toxic metabolites .
  • Monocrotophos: Persistent in soil (half-life = 30–60 days) .
  • Desethylphosphamidon: Expected to hydrolyze faster than phosphamidon due to the ethylamino group’s lower steric hindrance, but empirical data are lacking .

Q & A

Q. What are the primary synthetic routes for Phosphamidon, and how can reaction conditions influence isomer purity?

Phosphamidon synthesis involves condensation of 2-chloro-3-(diethylamino)-1-methyl-3-oxo-propenol with dimethyl chlorophosphate. Key variables include temperature (optimized at 40–60°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to minimize byproducts like cis/trans isomers . Isomer separation requires chromatographic techniques (e.g., HPLC with chiral columns) due to structural similarities impacting biological activity .

Q. How is Phosphamidon structurally characterized, and what analytical methods resolve ambiguities in its configuration?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) identifies backbone protons and phosphorus environments. For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) differentiates cis (Z) and trans (E) isomers. Mass spectrometry (MS) with electron ionization (EI) at 70 eV confirms molecular ion peaks at m/z 299.72 (C₁₀H₁₉ClNO₅P) .

Q. What are the dominant degradation pathways of Phosphamidon in aqueous environments, and how do pH and temperature affect half-life?

Hydrolysis is pH-dependent: under alkaline conditions (pH >9), half-life is <24 hours due to nucleophilic attack on the phosphate ester bond. At neutral pH (7), microbial degradation dominates, with metabolites like 2-chloro-3-(diethylamino)-1-methyl-3-oxo-propenol detected via LC-MS/MS. Photolysis under UV light (λ = 254 nm) accelerates breakdown, forming chlorinated byproducts .

Advanced Research Questions

Q. How does Phosphamidon inhibit acetylcholinesterase (AChE), and what structural features dictate its irreversible binding?

Phosphamidon’s phosphate group phosphorylates the AChE serine residue (Ser203 in humans), disrupting neurotransmitter hydrolysis. Molecular dynamics simulations reveal that the chloro and diethylamino groups enhance binding affinity by stabilizing interactions with the catalytic triad (PDB ID: 1VXR). Irreversibility is confirmed via reactivation assays using oxime antidotes (e.g., pralidoxime), which show <20% enzyme recovery .

Q. What methodological challenges arise in quantifying trace Phosphamidon residues in soil, and how are they addressed?

Matrix interference (e.g., humic acids) complicates gas chromatography (GC) analysis. Solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers improves selectivity. For quantification, tandem MS/MS with multiple reaction monitoring (MRM) achieves detection limits of 0.1 µg/kg. Isotope dilution using deuterated Phosphamidon (d₆) corrects recovery losses .

Q. How do conflicting toxicity data from avian and mammalian models inform risk assessment?

Avian LD₅₀ values (e.g., 3.2 mg/kg in Colinus virginianus) are lower than mammalian values (28 mg/kg in rats), attributed to differences in hepatic cytochrome P450 metabolism. In vitro assays using hepatocyte cultures show avian CYP3A4 homologs inefficiently detoxify the oxon metabolite. Discrepancies highlight the need for cross-species extrapolation models integrating metabolic flux data .

Q. What experimental approaches resolve discrepancies in reported environmental persistence values?

Soil half-life variations (5–90 days) stem from organic matter content and microbial diversity. Controlled microcosm studies with sterile vs. non-sterile soil isolates quantify biotic vs. abiotic contributions. Stable isotope probing (SIP) with ¹³C-labeled Phosphamidon tracks mineralization rates via respirometry, confirming carbon dioxide evolution as a persistence metric .

Methodological Guidance Table

Research FocusKey ParametersRecommended TechniquesReferences
Isomer Purity Retention time, enantiomeric excessChiral HPLC (ChiraSil-Val column), CD spectroscopy
Toxicity Assays IC₅₀, LD₅₀AChE inhibition kits (Ellman method), OECD 423 guidelines
Environmental Fate Half-life, metabolite profilingLC-QTOF-MS, SIP with ¹³C isotopes
Residue Analysis Detection limit, recovery rateGC-MS/MS (MRM mode), SPME extraction

Key Research Gaps

  • Isomer-Specific Bioactivity : Limited data on cis (Z) vs. trans (E) isomer toxicity in non-target organisms .
  • Metabolic Pathways : Role of gut microbiota in Phosphamidon detoxification remains uncharacterized .
  • Advanced Remediation : Nanomaterial-based degradation (e.g., TiO₂ photocatalysis) understudied for field applications .

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